An In-depth Technical Guide to the Physicochemical Characterization of (2-Methoxypyridin-3-yl)methanamine dihydrochloride
An In-depth Technical Guide to the Physicochemical Characterization of (2-Methoxypyridin-3-yl)methanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the detailed physicochemical characterization of (2-Methoxypyridin-3-yl)methanamine dihydrochloride, a key building block in contemporary drug discovery. As a Senior Application Scientist, the following sections are designed not merely to list physical properties but to provide a robust, scientifically-grounded workflow for their determination and interpretation. This document emphasizes the causality behind experimental choices and establishes self-validating systems for data generation, ensuring the highest standards of scientific integrity.
Compound Identity and Structural Elucidation
Before delving into its physical properties, it is paramount to confirm the identity and structure of (2-Methoxypyridin-3-yl)methanamine dihydrochloride.
Table 1: Core Compound Identifiers
| Property | Value | Source |
| Chemical Name | (2-Methoxypyridin-3-yl)methanamine dihydrochloride | [1] |
| CAS Number | 1158447-85-8 | [1][2] |
| Molecular Formula | C₇H₁₂Cl₂N₂O | [1][2] |
| Molecular Weight | 211.09 g/mol | [1][2] |
| Purity | Typically ≥97% | [1] |
The dihydrochloride salt form is crucial as it influences properties such as solubility and stability.[3][4] The presence of two equivalents of hydrochloric acid suggests that both the pyridine ring nitrogen and the primary amine are protonated.
Caption: Chemical structure of (2-Methoxypyridin-3-yl)methanamine dihydrochloride.
Spectroscopic Confirmation
Spectroscopic analysis is essential for unambiguous structural confirmation. The following sections outline the expected spectral characteristics and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy will provide detailed information about the carbon and proton environments within the molecule.
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Aromatic Protons: Signals corresponding to the protons on the pyridine ring.
-
Methanamine Protons (-CH₂-NH₃⁺): A signal for the methylene protons adjacent to the protonated amine.
-
Methoxy Protons (-OCH₃): A singlet corresponding to the three protons of the methoxy group.
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Amine Protons (-NH₃⁺): A broad signal for the protons on the ammonium group.
-
Pyridine Ring Carbons: Several signals in the aromatic region of the spectrum.
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Methanamine Carbon (-CH₂-): A signal for the methylene carbon.
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Methoxy Carbon (-OCH₃): A signal for the methoxy carbon.
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). D₂O is often a good choice for hydrochloride salts due to their polarity.
-
Internal Standard: Add a suitable internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent for D₂O, for accurate chemical shift referencing.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the proposed structure.
Caption: Workflow for obtaining NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Ammonium) | 3200-2800 (broad) |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C=N and C=C Stretch (Pyridine Ring) | 1600-1450 |
| N-H Bend (Ammonium) | 1600-1500 |
| C-O Stretch (Methoxy) | 1250-1000 |
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the free base and provide information about its fragmentation pattern.
-
Molecular Ion Peak ([M+H]⁺): For the free base (C₇H₁₀N₂O), the expected m/z would be approximately 139.08.
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Fragmentation Pattern: Observe characteristic fragments resulting from the loss of the methoxy group, the aminomethyl group, or cleavage of the pyridine ring.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Physicochemical Properties
The physical properties of (2-Methoxypyridin-3-yl)methanamine dihydrochloride are critical for its handling, formulation, and biological activity.
Melting Point
The melting point is a key indicator of purity. A sharp melting range is characteristic of a pure crystalline compound.
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating Rate: Use a rapid heating rate for an initial approximate determination, then a slow rate (1-2 °C/min) for an accurate measurement.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Solubility
Solubility in aqueous and organic solvents is a critical parameter for drug development, influencing formulation and bioavailability.
-
Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at various pH values (e.g., pH 2, 7.4, 9), ethanol, and DMSO.
-
Equilibration: Add an excess amount of the compound to a known volume of each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: Centrifuge or filter the suspensions to remove undissolved solids.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Caption: Workflow for determining equilibrium solubility.
Dissociation Constant (pKa)
The pKa values of the protonated pyridine nitrogen and the primary ammonium group will dictate the ionization state of the molecule at different pH values, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.
-
The pyridine nitrogen is expected to have a lower pKa than the primary amine.
-
The methoxy substituent may slightly influence the pKa of the pyridine ring.
-
Methodology: Potentiometric titration or UV-spectrophotometric methods are commonly used.
-
Titration: Dissolve a known amount of the compound in water and titrate with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.
Stability and Hygroscopicity
Amine hydrochloride salts can be susceptible to hygroscopicity (moisture absorption) and chemical degradation.[5][6]
-
Experimental Setup: Place a known weight of the compound in controlled humidity chambers at various relative humidity (RH) levels (e.g., 25%, 50%, 75%, 95% RH) at a constant temperature.
-
Weight Measurement: Monitor the weight change of the sample over time until it equilibrates.
-
Classification: Classify the hygroscopicity based on the percentage of moisture absorbed.
-
Stress Conditions: Store the compound under accelerated stability conditions (e.g., 40 °C / 75% RH) and long-term conditions (e.g., 25 °C / 60% RH).[7]
-
Analysis: At specified time points, analyze the samples for purity (e.g., by HPLC) and any changes in physical appearance or solid form (e.g., by microscopy or PXRD).
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the physicochemical characterization of (2-Methoxypyridin-3-yl)methanamine dihydrochloride. By following these detailed protocols, researchers and drug development professionals can generate high-quality, reliable data essential for advancing their research and development programs. The emphasis on understanding the "why" behind each experimental step ensures that the generated data is not only accurate but also interpretable in the broader context of pharmaceutical development.
References
-
Arctom Scientific. (n.d.). (2-Methoxypyridin-3-yl)methanamine dihydrochloride. Retrieved from
- BenchChem. (2025).
- CP Lab Safety. (n.d.). (2-methoxypyridin-3-yl)methanamine dihydrochloride, min 97%, 1 gram.
- Gautam, A., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals.
- Li, S., et al. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review.
- Patel, J., et al. (2022).
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Sun, C. C. (2009). A holistic approach to understanding, predicting, and controlling powder hygroscopicity. Drug Development and Industrial Pharmacy.
- The United States Pharmacopeial Convention. (2023).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triethylamine - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
